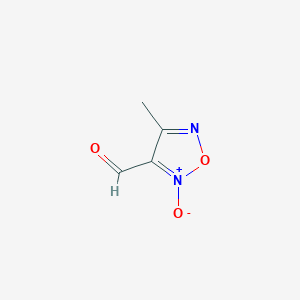
3-Formyl-4-methylfurazan 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-methylfurazan 2-oxide (FMFO) is a chemical compound that has gained attention in the scientific community due to its potential use as a reactive oxygen species (ROS) generator. FMFO is a highly reactive compound that can be synthesized through various methods and has shown promising results in scientific research applications.
Scientific Research Applications
3-Formyl-4-methylfurazan 2-oxide has shown potential as a ROS generator in scientific research applications. ROS are molecules that play a role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 3-Formyl-4-methylfurazan 2-oxide has been used in studies to induce oxidative stress in cells and tissues to better understand the role of ROS in these processes.
Mechanism of Action
3-Formyl-4-methylfurazan 2-oxide generates ROS through a process called Fenton chemistry. In this process, 3-Formyl-4-methylfurazan 2-oxide reacts with hydrogen peroxide or other ROS to produce highly reactive hydroxyl radicals. These hydroxyl radicals can then react with cellular components, such as DNA, lipids, and proteins, causing oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formyl-4-methylfurazan 2-oxide are mainly related to its ability to generate ROS. 3-Formyl-4-methylfurazan 2-oxide-induced oxidative stress has been shown to cause DNA damage, lipid peroxidation, and protein oxidation. These effects can lead to cell death, inflammation, and other pathological processes.
Advantages and Limitations for Lab Experiments
3-Formyl-4-methylfurazan 2-oxide has several advantages for lab experiments, including its ability to induce oxidative stress in a controlled manner and its relatively low cost compared to other ROS generators. However, 3-Formyl-4-methylfurazan 2-oxide has limitations, including its highly reactive nature, which requires careful handling and storage, and its potential to cause damage to experimental equipment.
Future Directions
There are several future directions for 3-Formyl-4-methylfurazan 2-oxide research, including its potential use as a therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-Formyl-4-methylfurazan 2-oxide and its effects on various cellular components. Furthermore, the development of new methods for synthesizing and delivering 3-Formyl-4-methylfurazan 2-oxide could lead to its wider use in scientific research.
In conclusion, 3-Formyl-4-methylfurazan 2-oxide is a highly reactive compound that has shown potential as a ROS generator in scientific research applications. Its ability to induce oxidative stress in a controlled manner makes it a valuable tool for studying the role of ROS in various physiological and pathological processes. However, its highly reactive nature requires careful handling and storage, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-Formyl-4-methylfurazan 2-oxide can be synthesized through various methods, including the reaction of 3-formyl-4-methylfurazan with hydrogen peroxide or the reaction of 3-formyl-4-methylfurazan with sodium hypochlorite. The synthesis of 3-Formyl-4-methylfurazan 2-oxide requires careful handling due to its highly reactive nature.
properties
CAS RN |
123953-17-3 |
|---|---|
Product Name |
3-Formyl-4-methylfurazan 2-oxide |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2O3/c1-3-4(2-7)6(8)9-5-3/h2H,1H3 |
InChI Key |
MCZSGNOJDWUMAO-UHFFFAOYSA-N |
SMILES |
CC1=NO[N+](=C1C=O)[O-] |
Canonical SMILES |
CC1=NO[N+](=C1C=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







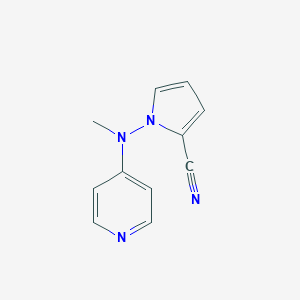
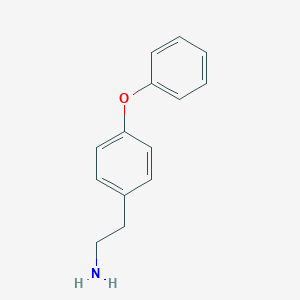
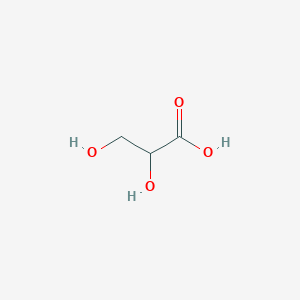
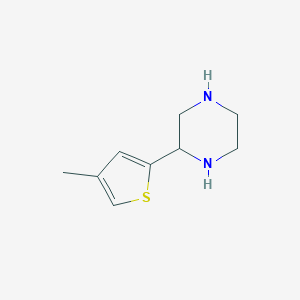
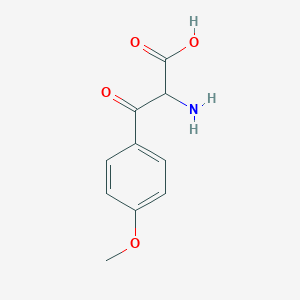
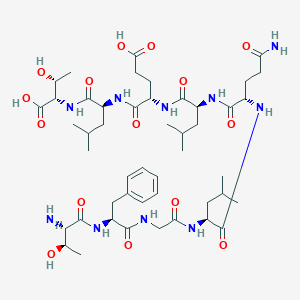
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
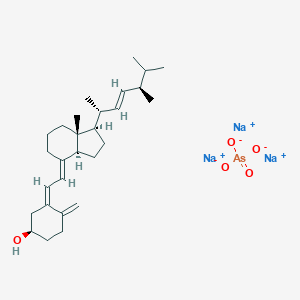
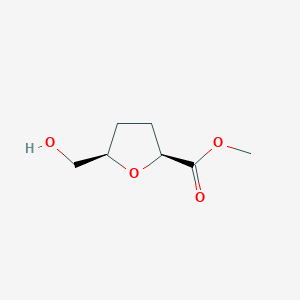
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)